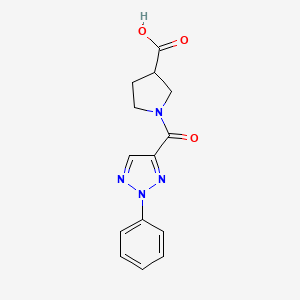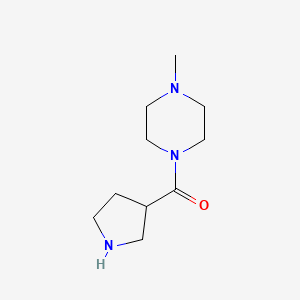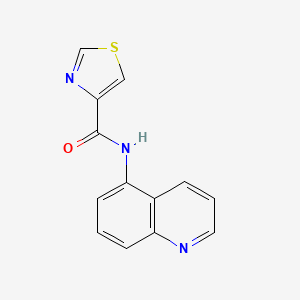![molecular formula C14H12ClNO3S B7568974 5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid](/img/structure/B7568974.png)
5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer as a Janus kinase (JAK) inhibitor and has since been the subject of numerous scientific studies.
Mécanisme D'action
5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid works by selectively inhibiting JAK enzymes, which are involved in the signaling pathways of many cytokines and growth factors. By blocking JAK activity, 5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid can prevent the activation of downstream signaling pathways and reduce the production of pro-inflammatory cytokines. This mechanism of action has been shown to be effective in reducing inflammation and improving symptoms in preclinical and clinical studies.
Biochemical and Physiological Effects
5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activation of immune cells, such as T cells and B cells. In clinical studies, it has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, there are also limitations to its use in laboratory experiments. It is a potent inhibitor of JAK enzymes and can have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms and minimize off-target effects. Another area of interest is the exploration of 5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid's potential therapeutic applications in other diseases, such as multiple sclerosis and lupus. Finally, there is a need for further research on the long-term safety and efficacy of 5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid in clinical settings.
Méthodes De Synthèse
The synthesis of 5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid involves several steps, starting with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with 2,3-dimethylbenzamide to form the final product, 5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid. The synthesis process is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. As a JAK inhibitor, it works by blocking the activity of JAK enzymes, which play a key role in the inflammatory response. By inhibiting JAK activity, 5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid can reduce inflammation and alleviate symptoms associated with these diseases.
Propriétés
IUPAC Name |
5-[(5-chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-7-5-9(6-10(8(7)2)14(18)19)16-13(17)11-3-4-12(15)20-11/h3-6H,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIVSUJHMLEDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568905.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7568911.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpyrrolidine-3-carboxamide](/img/structure/B7568919.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7568921.png)
![1-[2-(Trifluoromethyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568929.png)

![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7568948.png)
![2-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]propanoic acid](/img/structure/B7568952.png)



![1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine](/img/structure/B7568980.png)
